4-(4-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-19-12-9-20(7-8-23-2)15(21)13(12)14(18-16(19)22)10-3-5-11(17)6-4-10/h3-6,14H,7-9H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBRFFVGCAYYGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=C(C=C3)F)C(=O)N(C2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multiple steps, including the formation of the pyrrolopyrimidine core and the subsequent introduction of the fluorophenyl and methoxyethyl groups. Common synthetic routes may involve:
Formation of the Pyrrolopyrimidine Core: This step often involves the cyclization of appropriate precursors under specific conditions to form the pyrrolopyrimidine ring system.
Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic substitution reactions, where a fluorophenyl halide reacts with the pyrrolopyrimidine core.
Addition of the Methoxyethyl Group: This step may involve alkylation reactions using methoxyethyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated reagents in the presence of catalysts or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-(4-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Key Observations :
- The fluorophenyl group in the target compound may offer stronger electronic effects compared to chlorophenyl analogs, influencing receptor binding .
- The 2-methoxyethyl chain likely improves aqueous solubility over bulkier benzyl or aryl substituents (e.g., 4-methoxybenzyl in ).
Physicochemical Properties
Key Observations :
Biological Activity
The compound 4-(4-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a pyrrolo[3,4-d]pyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 319.34 g/mol
- IUPAC Name : 4-(4-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
The structure features a fluorinated phenyl group and a methoxyethyl substituent that may influence its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The introduction of the fluorophenyl and methoxyethyl groups generally occurs through nucleophilic substitution reactions under basic conditions using solvents such as DMF or DMSO .
Antiparasitic Activity
Recent studies have highlighted the compound's potential as an antiparasitic agent. It has been evaluated against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound exhibited significant inhibitory activity with an EC value of less than 1 µM in cellular assays . This activity correlates well with enzyme inhibition data, indicating a promising lead for further development.
Anticancer Properties
The compound's mechanism of action appears to involve the inhibition of specific kinases that are crucial for cancer cell proliferation. For instance, it has been shown to inhibit GSK3 (Glycogen Synthase Kinase 3), which plays a role in various signaling pathways related to cancer progression . In vitro studies demonstrated that compounds with similar structural motifs had enhanced potency against cancer cell lines compared to their unsubstituted counterparts.
The biological activity of this compound is likely mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The presence of the fluorophenyl group may enhance binding affinity to target enzymes.
- Modulation of Signaling Pathways : The methoxyethyl group could influence the solubility and bioavailability of the compound, facilitating its action on cellular receptors .
Case Studies and Research Findings
Several studies have reported on the biological effects and mechanisms associated with similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
